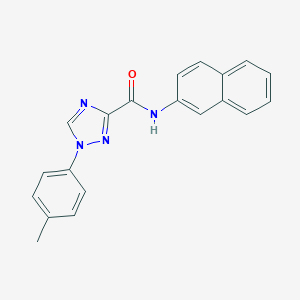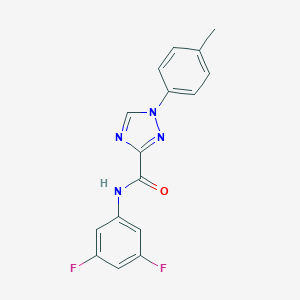![molecular formula C15H11ClN2O B278964 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, also known as MCCP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MCCP belongs to the class of cycloheptapyrazole compounds and is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Mécanisme D'action
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one acts as a competitive inhibitor of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in various tissues. By inhibiting this enzyme, 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one reduces the levels of active cortisol, which can have beneficial effects on glucose metabolism and other physiological processes.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been shown to have other biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one as a research tool is its selectivity for 11β-HSD1, which allows for the specific targeting of this enzyme in various tissues. However, the use of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one in laboratory experiments may be limited by its solubility and stability, as well as its potential toxicity at high doses.
Orientations Futures
Future research on 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one may focus on its potential therapeutic applications in the treatment of metabolic disorders, as well as its effects on other physiological processes. Further optimization of the synthesis and formulation of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one may also be necessary to improve its efficacy and safety as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one involves several steps, including the condensation of 3-chlorobenzaldehyde with 3-methylcycloheptanone to form the intermediate, which is then cyclized with hydrazine hydrate to form the final product. The synthesis of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. 11β-HSD1 is an enzyme that plays a key role in the regulation of glucocorticoid metabolism, and its inhibition by 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
Formule moléculaire |
C15H11ClN2O |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-13-7-2-3-8-14(19)15(13)18(17-10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
Clé InChI |
DKVOBVLOXAGKNK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)

